REACTION_CXSMILES
|
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:9].[Na+:10]>CO>[Na+:10].[OH:9][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O-:7])=[O:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCO1)=O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
ADDITION
|
Details
|
300 mL ether is added
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Name
|
6-hydroxyhexanoic acid sodium salt
|
Type
|
product
|
Smiles
|
[Na+].OCCCCCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |